Hexaglyceryl distearate
Overview
Description
Hexaglyceryl distearate is an ester compound formed from the reaction of stearic acid with hexaglycerol. It is commonly used in the cosmetics and personal care industry due to its emollient properties and ability to stabilize emulsions. This compound appears as a tan, wax-like bead with a bland odor and is often included in formulations for its moisturizing and thickening effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexaglyceryl distearate is synthesized through the esterification of stearic acid with hexaglycerol. The reaction typically involves heating stearic acid and hexaglycerol in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, stearic acid and hexaglycerol, are mixed in reactors equipped with heating and stirring mechanisms. The reaction mixture is heated to the required temperature, and the acid catalyst is added to initiate the esterification. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Hexaglyceryl distearate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Esterification: Stearic acid and hexaglycerol in the presence of an acid catalyst (e.g., sulfuric acid) at elevated temperatures.
Hydrolysis: this compound can be hydrolyzed back into stearic acid and hexaglycerol in the presence of water and a base (e.g., sodium hydroxide).
Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride under controlled conditions.
Major Products Formed:
Esterification: this compound.
Hydrolysis: Stearic acid and hexaglycerol.
Oxidation and Reduction: Depending on the specific reagents and conditions, various oxidized or reduced derivatives of this compound can be formed
Scientific Research Applications
Hexaglyceryl distearate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: this compound is employed in the preparation of lipid-based nanoparticles for drug delivery systems.
Medicine: It is utilized in the formulation of topical creams and ointments for its moisturizing properties.
Industry: The compound is used in the production of cosmetics, personal care products, and food additives due to its stabilizing and thickening properties .
Mechanism of Action
Hexaglyceryl distearate exerts its effects primarily through its ability to form stable emulsions and enhance the viscosity of formulations. The molecular targets include the lipid bilayers of cell membranes, where it can integrate and improve the barrier function of the skin. The pathways involved in its action include the stabilization of emulsions and the formation of a protective layer on the skin surface, which helps to retain moisture and prevent transepidermal water loss .
Comparison with Similar Compounds
Hexaglyceryl distearate can be compared with other similar compounds such as glycol distearate and ethylene glycol monostearate:
Glycol Distearate: This compound is also an ester of stearic acid but is formed with ethylene glycol. .
Ethylene Glycol Monostearate: This is a monoester of stearic acid and ethylene glycol, used for its emulsifying and thickening properties in cosmetics and personal care products
Uniqueness of this compound: this compound is unique due to its higher molecular weight and the presence of multiple glycerol units, which enhance its emulsifying and stabilizing properties compared to glycol distearate and ethylene glycol monostearate. This makes it particularly effective in formulations requiring high stability and viscosity .
Properties
IUPAC Name |
[2-hydroxy-3-[2-hydroxy-3-(2-hydroxy-3-octadecanoyloxypropoxy)propoxy]propyl] octadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H88O9/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(49)53-39-42(47)37-51-35-41(46)36-52-38-43(48)40-54-45(50)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41-43,46-48H,3-40H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PALZHOJEQDADJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COCC(COCC(COC(=O)CCCCCCCCCCCCCCCCC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H88O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
773.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34424-97-0, 94423-19-5 | |
Record name | Distearic acid, diester with hexaglycerol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.267 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | POLYGLYCERYL-3 DISTEARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZI1LK470XV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.